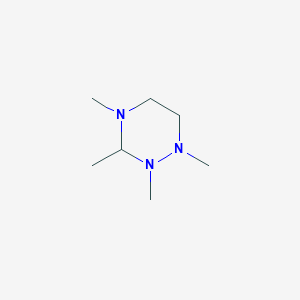
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate is an organic compound that contains both a chlorocarbonyl group and a nitrophenyl group attached to a thiocyanate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate typically involves the reaction of 4-(Chlorocarbonyl)-2-nitrophenol with thiocyanate salts under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Ammonium thiocyanate, acetonitrile, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, elevated temperature.
Major Products Formed
Substitution: Formation of thiocyanate derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or modification of protein structures. The nitro group can also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorocarbonyl)-2-nitrophenol: Lacks the thiocyanate group but shares similar structural features.
2-Nitrophenyl thiocyanate: Lacks the chlorocarbonyl group but contains the nitrophenyl and thiocyanate moieties.
4-Chlorophenyl thiocyanate: Contains the chlorophenyl and thiocyanate groups but lacks the nitro group.
Uniqueness
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate is unique due to the presence of both the chlorocarbonyl and nitrophenyl groups attached to the thiocyanate moiety.
Eigenschaften
CAS-Nummer |
65474-97-7 |
|---|---|
Molekularformel |
C8H3ClN2O3S |
Molekulargewicht |
242.64 g/mol |
IUPAC-Name |
(4-carbonochloridoyl-2-nitrophenyl) thiocyanate |
InChI |
InChI=1S/C8H3ClN2O3S/c9-8(12)5-1-2-7(15-4-10)6(3-5)11(13)14/h1-3H |
InChI-Schlüssel |
GVUUBISPXWCMKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


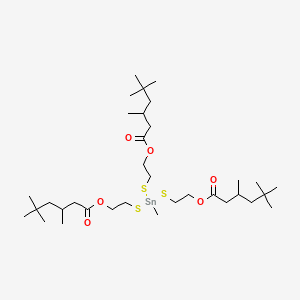
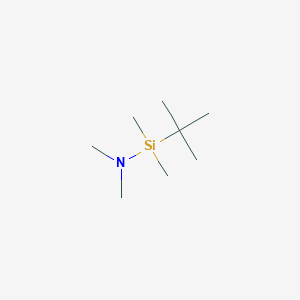
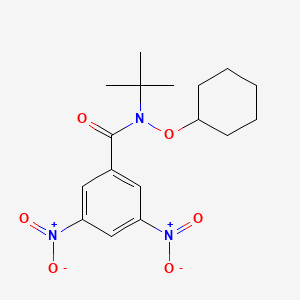
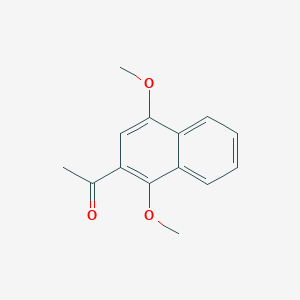
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)

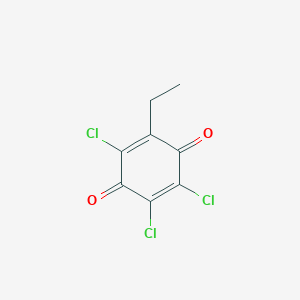
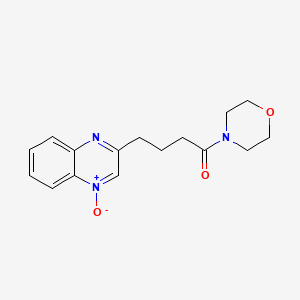
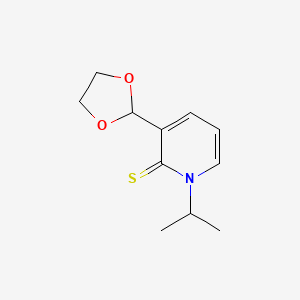

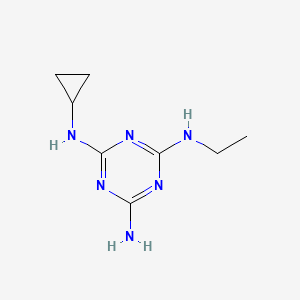
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
